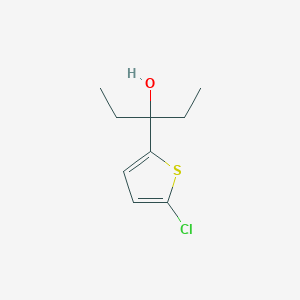

3-(5-Chloro-2-thienyl)-3-pentanol

Beschreibung

3-(5-Chloro-2-thienyl)-3-pentanol is a tertiary alcohol derivative featuring a 5-chloro-2-thienyl substituent at the 3-position of the pentanol backbone. The compound combines the structural motifs of a thiophene ring (substituted with chlorine) and a branched alcohol, which may confer unique chemical and biological properties.

Key characteristics inferred from analogs:

- Tertiary alcohol structure: The hydroxyl group at the 3-position may influence volatility, solubility, and interaction with biological targets compared to primary (1-pentanol) or secondary (2-pentanol) alcohols .

Eigenschaften

IUPAC Name |

3-(5-chlorothiophen-2-yl)pentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClOS/c1-3-9(11,4-2)7-5-6-8(10)12-7/h5-6,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHUHOWYZBMABS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC=C(S1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-thienyl)-3-pentanol typically involves the chlorination of 2-thiophenecarboxaldehyde followed by a Grignard reaction with a suitable alkyl magnesium halide. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The final product is obtained through purification processes such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-(5-Chloro-2-thienyl)-3-pentanol may involve large-scale chlorination and Grignard reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Chloro-2-thienyl)-3-pentanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding thienyl alkane.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products Formed

Oxidation: 3-(5-Chloro-2-thienyl)-3-pentanone or 3-(5-Chloro-2-thienyl)pentanoic acid.

Reduction: 3-(5-Chloro-2-thienyl)pentane.

Substitution: Various substituted thienyl pentanols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Properties

One of the notable applications of 3-(5-Chloro-2-thienyl)-3-pentanol is its role as an antiviral agent. Research has indicated that compounds with similar thienyl structures exhibit integrase inhibitory activity, which is crucial for the development of treatments for viral infections such as HIV. The compound's structural characteristics may enhance its efficacy in inhibiting viral replication by interfering with integrase enzymes, which are essential for viral DNA integration into the host genome .

Chiral Drug Development

The compound serves as a chiral precursor in the synthesis of various pharmaceuticals. Its ability to undergo asymmetric reduction has been demonstrated, allowing for the production of enantiomerically pure alcohols that are pivotal in drug formulation. For instance, studies have shown that using Geotrichum candidum for the asymmetric reduction of ketones can yield high enantiomeric excess (ee) values, making it a valuable tool in creating specific drug enantiomers .

Organic Synthesis

Building Block for Complex Molecules

3-(5-Chloro-2-thienyl)-3-pentanol can act as a versatile building block in organic synthesis. Its thienyl group can participate in various reactions, including nucleophilic substitutions and cross-coupling reactions, which are fundamental in constructing more complex organic molecules. The compound's reactivity profile allows chemists to explore new synthetic pathways and develop novel compounds with desired properties .

Case Study 1: Antiviral Activity

A study highlighted the antiviral potential of thienyl-containing compounds, demonstrating their effectiveness as integrase inhibitors against HIV. The research focused on synthesizing derivatives of 3-(5-Chloro-2-thienyl)-3-pentanol to evaluate their biological activity through in vitro assays, showing promising results in inhibiting viral replication .

Case Study 2: Asymmetric Synthesis

Research conducted on the asymmetric reduction of ketones using 3-(5-Chloro-2-thienyl)-3-pentanol revealed that modifying reaction conditions could significantly enhance yield and ee. The study employed various coenzymes and solvents to optimize the reaction process, ultimately achieving yields exceeding 89% with >99% ee .

Data Tables

| Application Area | Specific Use Case | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Medicinal Chemistry | Integrase inhibition for antiviral drugs | N/A | N/A |

| Organic Synthesis | Asymmetric reduction using Geotrichum candidum | 89 | >99 |

Wirkmechanismus

The mechanism by which 3-(5-Chloro-2-thienyl)-3-pentanol exerts its effects involves interactions with various molecular targets. The thienyl ring and the chlorine substituent play crucial roles in its reactivity and binding affinity to biological molecules. The compound may interact with enzymes, receptors, and other proteins, leading to modulation of biochemical pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Comparison with Pentanol Isomers

1-Pentanol and 2-Pentanol

- Efficacy in Plant Defense: In greenhouse and open-field trials, 3-pentanol (without the chloro-thienyl group) demonstrated superior efficacy in priming systemic resistance in plants compared to 1-pentanol and 2-pentanol. For example, 100 nM gaseous 3-pentanol reduced bacterial spot disease severity in pepper by 25-fold, whereas 1-pentanol showed weaker effects . Mechanism: 3-pentanol primes salicylic acid (SA) and jasmonic acid (JA) pathways, upregulating PR1 (SA marker) and PDF1.2 (JA marker) genes post-pathogen challenge .

- Structural Impact: The tertiary alcohol configuration in 3-pentanol likely enhances its stability and persistence as a volatile organic compound (VOC), whereas 1-pentanol (primary alcohol) evaporates more rapidly, reducing field efficacy .

2-Methyl-3-pentanol

- A branched isomer (CAS 565-67-3) with a methyl group at the 2-position.

Comparison with Chlorothienyl-Containing Compounds

Tioclomarol

- A complex anticoagulant (C22H16Cl2O4S) featuring a 5-chloro-2-thienyl group.

Comparison with Other Bioactive VOCs

2-Butanone and 2,3-Butanediol

- Efficacy: 2-Butanone at 0.1 µM reduced cucumber disease severity by 26%, comparable to 1 mM 3-pentanol (24% reduction). This indicates higher potency per unit concentration for 2-butanone but challenges in field stability . 2,3-Butanediol shows inconsistent results in open-field applications due to rapid evaporation, whereas 3-pentanol’s tertiary structure improves persistence .

BTH (Benzo-thiadiazole)

- A synthetic SA pathway inducer. 3-pentanol (1 mM) achieved similar disease control in cucumber to BTH, but required higher concentrations, suggesting lower intrinsic activity .

Data Tables: Key Findings from Comparative Studies

Table 1. Efficacy of Pentanol Isomers in Plant Defense

Table 2. Comparison with Non-Pentanol VOCs

Critical Considerations

- Structural Stability: The chloro-thienyl group in 3-(5-Chloro-2-thienyl)-3-pentanol may enhance environmental persistence compared to non-halogenated pentanols but could also increase toxicity risks .

- Mechanistic Gaps: While 3-pentanol’s priming of SA/JA pathways is well-documented , the role of the chloro-thienyl substituent in modulating these pathways remains unstudied.

Biologische Aktivität

3-(5-Chloro-2-thienyl)-3-pentanol is an organic compound notable for its unique structural properties, including the presence of a thienyl group and a hydroxyl group attached to a pentanol chain. Its molecular formula is C₈H₉ClOS. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activity and applications in pharmaceuticals.

Chemical Structure

The structural characteristics of 3-(5-Chloro-2-thienyl)-3-pentanol are as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₈H₉ClOS |

| Functional Groups | Hydroxyl (-OH), Thienyl (C₄H₃S) |

| Chlorine Position | 5-position of the thienyl ring |

The biological activity of 3-(5-Chloro-2-thienyl)-3-pentanol is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes and receptors, leading to various physiological effects. The precise pathways and mechanisms are still under investigation, but it is believed that the compound's thienyl and hydroxyl groups play critical roles in these interactions.

Biological Activities

Research indicates that 3-(5-Chloro-2-thienyl)-3-pentanol exhibits several biological activities:

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 3-(5-Chloro-2-thienyl)-3-pentanol:

- Anticancer Activity Assessment : In a study examining structurally similar compounds, it was found that certain thienyl derivatives exhibited significant cytotoxic effects against non-small cell lung cancer (A549) cells, suggesting a potential pathway for further exploration with 3-(5-Chloro-2-thienyl)-3-pentanol .

- QSAR Modeling : Quantitative structure-activity relationship (QSAR) models have been developed for similar compounds, indicating that structural features significantly influence biological activity. These models can guide future research on 3-(5-Chloro-2-thienyl)-3-pentanol by predicting its potential efficacy based on its chemical structure .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-(5-Chloro-2-thienyl)-3-pentanol, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 5-Chloro-2-thiophenol | Contains a thiophenol structure | Acts as a strong nucleophile |

| 4-Chlorophenol | Aromatic compound with a hydroxyl group | Commonly used as an antiseptic |

| 3-Pentanol | Aliphatic alcohol | Simple alcohol used in various processes |

| 5-Bromo-2-thiophenol | Similar thienyl structure but brominated | Different halogen may alter reactivity |

This table illustrates how the combination of aliphatic and aromatic features in 3-(5-Chloro-2-thienyl)-3-pentanol may influence its reactivity and biological activity compared to purely aromatic or aliphatic counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.